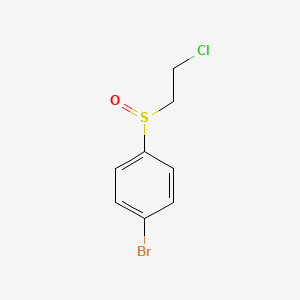

1-Bromo-4-(2-chloroethanesulfinyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8BrClOS |

|---|---|

Molecular Weight |

267.57 g/mol |

IUPAC Name |

1-bromo-4-(2-chloroethylsulfinyl)benzene |

InChI |

InChI=1S/C8H8BrClOS/c9-7-1-3-8(4-2-7)12(11)6-5-10/h1-4H,5-6H2 |

InChI Key |

RHOVVYOIUVMYLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)CCCl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 4 2 Chloroethanesulfinyl Benzene and Analogous Compounds

Strategies for Sulfoxide (B87167) Moiety Construction

The conversion of a sulfide (B99878) to a sulfoxide is a fundamental transformation in organosulfur chemistry. The main challenge lies in achieving high selectivity, preventing the over-oxidation of the sulfoxide to the corresponding sulfone. nih.govijcce.ac.ir For a compound like 1-bromo-4-(2-chloroethanesulfinyl)benzene, where the sulfur atom is a stereocenter, controlling the enantioselectivity of the oxidation is also a critical consideration.

Chemoselective oxidation aims to convert sulfides into sulfoxides in high yields while minimizing or eliminating the formation of sulfone byproducts. A variety of oxidizing agents and catalytic systems have been developed to achieve this selectivity.

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose. nih.gov A transition-metal-free method utilizes H₂O₂ in glacial acetic acid under mild, room temperature conditions to selectively oxidize a range of sulfides, including aryl alkyl and diaryl sulfides, to their corresponding sulfoxides in excellent yields (90-99%). nih.gov This system is effective because the sulfoxide product is not further oxidized to the sulfone under the same conditions. nih.gov Similarly, catalytic systems employing tungstate-functionalized ionic liquids with H₂O₂ can efficiently convert sulfides to sulfoxides with high selectivity. frontiersin.org

Another effective reagent is sodium bromate (B103136) (NaBrO₃), which, when combined with ammonium (B1175870) chloride (NH₄Cl) in an aqueous acetonitrile (B52724) solution, selectively oxidizes various sulfides to sulfoxides in good yields. ijcce.ac.ir This method is notable for its high selectivity, with no detectable sulfone formation. ijcce.ac.ir Other systems, such as those using o-iodoxybenzoic acid (IBX) with a catalytic amount of tetraethylammonium (B1195904) bromide, also provide mild and chemoselective oxidation of sulfides to sulfoxides.

The choice of solvent can also play a crucial role. A practical and switchable method for sulfide oxidation using O₂ or air as the oxidant has been developed where the chemoselectivity is controlled by temperature and solvent, allowing for the selective formation of either sulfoxides or sulfones. researchgate.netacs.org

Table 1: Selected Methods for Chemoselective Oxidation of Sulfides to Sulfoxides

| Oxidant System | Substrate Example | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 30% H₂O₂ / Acetic Acid | Methyl phenyl sulfide | Methyl phenyl sulfoxide | 98 | nih.gov |

| 30% H₂O₂ / Acetic Acid | Dibenzyl sulfide | Dibenzyl sulfoxide | 96 | nih.gov |

| NaBrO₃ / NH₄Cl | Methyl phenyl sulfide | Methyl phenyl sulfoxide | 90 | ijcce.ac.ir |

| NaBrO₃ / NH₄Cl | Diphenyl sulfide | Diphenyl sulfoxide | 92 | ijcce.ac.ir |

The sulfoxide group in this compound is a stereogenic center, meaning the compound can exist as two enantiomers. Asymmetric synthesis provides routes to produce one enantiomer preferentially, which is crucial in pharmaceutical and materials science. nih.gov The main approaches include the use of chiral auxiliaries, catalytic enantioselective oxidation, and nucleophilic substitution on chiral precursors. wiley-vch.deresearchgate.net

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.nettandfonline.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. In sulfoxide synthesis, a common strategy involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form a diastereomeric mixture of sulfinate esters. These diastereomers can be separated by crystallization. Subsequent reaction of a single, pure diastereomer with an organometallic reagent displaces the chiral auxiliary to form a single enantiomer of the sulfoxide. wiley-vch.de This foundational method, known as the Andersen synthesis, remains a reliable, albeit stoichiometric, approach for accessing enantiopure sulfoxides. wiley-vch.de

Catalytic enantioselective oxidation is the most direct method for preparing chiral sulfoxides from prochiral sulfides. wiley-vch.de These methods typically employ a chiral metal complex as a catalyst and a stoichiometric achiral oxidant. A prominent example is the Kagan-Modena protocol, which originally used a titanium-based catalyst with diethyl tartrate as a chiral ligand. wiley-vch.de

More recent developments have focused on vanadium-based catalysts. organic-chemistry.org For instance, a catalyst derived from vanadyl acetylacetonate (B107027) (VO(acac)₂) and a chiral Schiff base ligand derived from an amino alcohol can effectively catalyze the asymmetric oxidation of aryl alkyl sulfides with hydrogen peroxide. orgsyn.org This method has been successfully applied to the synthesis of (S)-(-)-methyl p-bromophenyl sulfoxide, a close analog of the title compound's core structure. A key feature of this procedure is that an initial kinetic resolution occurs, where the minor enantiomer of the sulfoxide product is preferentially oxidized to the sulfone, thereby enhancing the enantiomeric excess (ee) of the desired major enantiomer. orgsyn.org

Table 2: Vanadium-Catalyzed Enantioselective Oxidation of Aryl Alkyl Sulfides

| Sulfide Substrate | Oxidant | Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| p-Bromophenyl methyl sulfide | H₂O₂ | VO(acac)₂ / Chiral Schiff Base | 61 | 99 | orgsyn.org |

| Thioanisole | H₂O₂ | VO(acac)₂ / Chiral Schiff Base 3 | 95 | 87 | organic-chemistry.org |

This method is a cornerstone of chiral sulfoxide synthesis and is exemplified by the Andersen synthesis mentioned previously. wiley-vch.de The key step involves the stereospecific nucleophilic substitution at the sulfur atom of an enantiomerically pure sulfinate ester. nih.govnih.gov Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), are used as the nucleophiles. ucalgary.ca

The reaction proceeds with a complete inversion of configuration at the sulfur center. scilit.com This high degree of stereochemical control allows for the predictable synthesis of a specific enantiomer of the target sulfoxide, provided that the precursor chiral sulfinate ester is of high diastereomeric purity. wiley-vch.de The versatility of this method stems from the wide variety of organometallic reagents that can be employed, enabling the introduction of diverse alkyl or aryl groups. nih.govnih.gov

For the synthesis of this compound, this approach would involve reacting a chiral p-bromobenzenesulfinate ester with a nucleophile derived from 1,2-dichloroethane, although the reactivity of such a nucleophile would need to be considered.

Photochemical methods represent a modern and sustainable approach to organic synthesis, using light as a clean energy source. rsc.org The aerobic oxidation of sulfides to sulfoxides can be achieved using photocatalysis, often with molecular oxygen from the air as the terminal oxidant. rsc.org

Various protocols have been developed, some utilizing a photocatalyst and others proceeding catalyst-free under specific wavelengths of light. rsc.org For example, anthraquinone (B42736) can act as an effective photocatalyst for the aerobic oxidation of a broad range of aryl alkyl, diaryl, and dialkyl sulfides, affording the corresponding sulfoxides in excellent yields. rsc.org The reaction conditions, including catalyst loading and wavelength of irradiation (e.g., CFL lamps or specific LEDs), can be optimized to ensure high conversion and selectivity. rsc.org In some cases, catalyst-free oxidations can be achieved by irradiating the sulfide substrate at a suitable wavelength (e.g., 370 nm). rsc.org These methods are attractive due to their mild conditions and reduced environmental impact. researchgate.netacs.org

Table 3: Examples of Photochemical Oxidation of Sulfides

| Substrate | Conditions | Photocatalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl phenyl sulfide | CFL, O₂ | Anthraquinone (0.5 mol%) | 99 | rsc.org |

| Diphenyl sulfide | 427 nm LED, O₂ | Anthraquinone (0.05 mol%) | 96 | rsc.org |

Electrochemical Approaches to Sulfoxides

The formation of the sulfoxide functional group is a critical step in the synthesis of this compound. Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants for the conversion of sulfides to sulfoxides. acs.orgrsc.org These methods utilize traceless electrons as the oxidant, often under mild, ambient temperature conditions. rsc.orgresearchgate.net

A notable electrochemical protocol involves the selective oxidation of sulfides using sodium chloride (NaCl), which serves a dual function as both an electrolyte and a redox mediator to prevent the oxidation of other sensitive functional groups. rsc.orgrsc.org This metal-free approach is environmentally friendly and can be conducted in green solvents like a mixture of acetone (B3395972) and water. rsc.org The process is highly scalable, demonstrating its utility for both gram and decagram scale synthesis. rsc.org The oxygen atom incorporated into the sulfoxide is typically derived from water present in the reaction medium. researchgate.netnih.gov

Different electrochemical conditions can be employed to control the oxidation state of the sulfur atom. For instance, the oxidation of diaryl and aryl alkyl sulfides can selectively yield sulfoxides at a constant current of 5 mA in dimethylformamide (DMF), whereas applying a higher current (10 or 20 mA) in methanol (B129727) (MeOH) leads to the formation of the corresponding sulfones as the major product. researchgate.netnih.gov

| Method | Key Reagents/Conditions | Advantages | Yield | Citations |

| Mediated Anodic Oxidation | NaCl (electrolyte & mediator), Acetone/Water | Metal-free, green solvent, scalable, ambient temperature | Good to Excellent | rsc.org, researchgate.net, rsc.org |

| Direct Sulfide Oxidation | Constant current (5 mA), DMF | Selective for sulfoxides | Good | researchgate.net, nih.gov |

| Thiol & Alkyl Halide Coupling | Carbon felt anode, Iron cathode, CH₃CN | Bypasses thioether synthesis, mild conditions | N/A | acs.org, nih.gov |

| Flow Electrosynthesis | Undivided cell, no supporting electrolyte | Automated, efficient | Good to Excellent | nih.gov |

Methodologies for Arene Bromination

Introducing a bromine atom onto the benzene (B151609) ring is another key transformation. This can be achieved through several methods, with electrophilic aromatic substitution being the most common.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic compounds. organic-chemistry.org The bromination of an arene like benzene does not occur with molecular bromine (Br₂) alone, as the aromatic ring's stability makes it less reactive than an alkene. openstax.org The reaction requires a catalyst, typically a Lewis acid such as iron(III) bromide (FeBr₃), which activates the bromine molecule. libretexts.orglumenlearning.com The catalyst polarizes the Br-Br bond, creating a more potent electrophile that can be attacked by the nucleophilic π-electrons of the aromatic ring. openstax.org

The mechanism proceeds in two main steps: libretexts.orglibretexts.org

Formation of the Arenium Ion: The electrophile attacks the benzene ring, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. openstax.orglibretexts.orgnih.gov This step is typically the slow, rate-determining step of the reaction. libretexts.orglibretexts.org

Proton Elimination: A weak base, such as the FeBr₄⁻ complex formed during the initial step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. openstax.orglibretexts.org

The regioselectivity of the bromination on a substituted benzene ring is dictated by the nature of the existing substituent. Electron-donating groups direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. nih.gov For arenes bearing strongly activating groups, milder brominating agents such as N-Bromosuccinimide (NBS) can be used, often providing high para-selectivity. nih.gov For deactivated aromatic systems, harsher conditions, such as using NBS in concentrated sulfuric acid, may be required. organic-chemistry.org

| Reagent System | Substrate Type | Key Features | Citations |

| Br₂ / FeBr₃ | General Arenes | Classic method, requires Lewis acid catalyst. | libretexts.org, lumenlearning.com, openstax.org |

| N-Bromosuccinimide (NBS) | Activated Arenes | Milder conditions, can be highly para-selective. | nih.gov |

| NBS / H₂SO₄ | Deactivated Arenes | Harsher conditions for electron-poor rings. | organic-chemistry.org |

| Bromodimethylsulfonium bromide | General Arenes | Generated in situ, milder and more selective than Br₂. | acs.org |

To achieve regioselectivity that is not dictated by the inherent electronic effects of substituents, directed bromination strategies are employed. A powerful method in this category is directed ortho-metalation (DoM) . uwindsor.ca In this approach, a substituent on the aromatic ring, known as a directing metalation group (DMG), coordinates to an organolithium reagent (e.g., n-butyllithium). ias.ac.in This coordination positions the base to selectively abstract a proton from the adjacent ortho position, forming an aryllithium intermediate. ias.ac.in This intermediate can then be treated with an electrophilic bromine source (e.g., Br₂) to install a bromine atom specifically at that ortho position.

A challenge with applying DoM to bromoarenes is the potential for a competitive halogen-metal exchange reaction to occur instead of deprotonation. acs.org To circumvent this, strong, non-nucleophilic bases like lithium amides (e.g., LDA) are often used. acs.org

An advancement in this area is the use of transmetalation. For instance, a standard ortho-lithiation followed by bromination can give poor yields. organic-chemistry.org However, if the intermediate aryllithium is transmetalated with zinc chloride (ZnCl₂) to form a more stable arylzinc species before the addition of the brominating agent, the yields of the desired ortho-brominated product can be dramatically improved. organic-chemistry.org This protocol offers a more efficient and reliable synthesis of polyhalogenated arenes. organic-chemistry.org

In line with the principles of green chemistry, significant research has focused on developing more environmentally benign halogenation methods. taylorfrancis.com These approaches aim to replace hazardous reagents and solvents, improve energy efficiency, and minimize waste. rsc.org

Key green strategies include:

Use of Greener Solvents and Catalysts: An indole-based organocatalyst has been used for electrophilic bromination in n-heptane, a more environmentally friendly solvent than commonly used chlorinated solvents. rsc.org This system is effective for a wide range of substrates, including thioarenes, where it successfully suppresses oxidative side-reactions. rsc.org The use of ionic liquids as recyclable solvents also provides a greener alternative, enabling high yields and regioselectivity under mild conditions. beilstein-journals.orgacs.org

Safer Bromine Sources and Oxidants: Instead of using highly corrosive and toxic molecular halogens, alternative systems have been developed. One such system employs hydrobromic acid (HBr) as the bromine source in combination with hydrogen peroxide (H₂O₂) as a clean oxidant, with water being the only byproduct. researchgate.netrsc.org This method can be performed in green solvents like ethanol (B145695) and water, or even under solvent-free conditions. researchgate.net

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for halogenation. nih.govresearchgate.net These reactions proceed at ambient temperature using light as an energy source, offering a non-hazardous and energy-efficient alternative to traditional methods. researchgate.net Organic dyes or metal complexes can be used as photocatalysts to facilitate the reaction. nih.gov

Electrochemical Halogenation: Bromine (Br₂) can be generated in situ via the anodic oxidation of bromide anions (e.g., from NaBr). acs.org This electrochemical approach avoids the handling of hazardous molecular bromine and can be highly efficient. acs.org Paired electrolysis systems can further enhance efficiency by utilizing both the anodic and cathodic reactions simultaneously. acs.org

| Green Approach | Reagents/Conditions | Advantages | Citations |

| Organocatalysis | Indole catalyst, N-Bromosuccinimide, n-Heptane | Avoids chlorinated solvents, suppresses side-reactions. | rsc.org |

| Green Oxidants | HBr, H₂O₂ (oxidant), Ethanol/Water | Uses a clean oxidant, produces water as a byproduct. | researchgate.net, rsc.org |

| Ionic Liquids | Copper halides in ionic liquids | Recyclable solvent, mild conditions, high regioselectivity. | beilstein-journals.org, acs.org |

| Photocatalysis | Photocatalyst (e.g., organic dye), Visible light | Uses light energy, ambient temperature, energy-efficient. | nih.gov, researchgate.net |

| Electrochemistry | Anodic oxidation of Bromide salts (e.g., NaBr) | In situ generation of Br₂, avoids handling hazardous reagents. | acs.org |

Integrated Synthetic Pathways Towards this compound

There is no single, established synthetic pathway for this compound in the reviewed literature. However, a plausible multi-step synthesis can be proposed based on known organic transformations. A logical approach involves the initial formation of a precursor sulfide, followed by selective oxidation to the sulfoxide.

Pathway 1: From 4-Bromothiophenol

A common route to aryl alkyl sulfides is the reaction of a thiophenol with an alkyl halide. This could be followed by oxidation.

S-Alkylation: 4-Bromothiophenol can be reacted with 1-bromo-2-chloroethane (B52838) in the presence of a base (e.g., sodium hydroxide) to form 1-bromo-4-((2-chloroethyl)thio)benzene.

Selective Oxidation: The resulting sulfide is then selectively oxidized to the sulfoxide. A variety of oxidizing agents can be used for this transformation. A "green" method utilizes hydrogen peroxide in glacial acetic acid, which can provide excellent yields of the sulfoxide with minimal overoxidation to the sulfone. nih.gov Other methods for the oxidation of sulfides to sulfoxides are also well-documented. acs.orgorganic-chemistry.orgorganic-chemistry.org

The table below outlines this proposed pathway with potential reagents and conditions.

| Step | Reaction | Starting Material | Reagents | Product |

| 1 | S-Alkylation | 4-Bromothiophenol | 1-bromo-2-chloroethane, NaOH | 1-Bromo-4-((2-chloroethyl)thio)benzene |

| 2 | Oxidation | 1-Bromo-4-((2-chloroethyl)thio)benzene | H2O2, Acetic Acid | This compound |

Pathway 2: Via Friedel-Crafts Reaction

An alternative pathway could involve the introduction of a sulfur-containing group onto the bromobenzene (B47551) ring via a Friedel-Crafts-type reaction, followed by modification of the side chain.

Friedel-Crafts Acylation: Bromobenzene can be reacted with chloroacetyl chloride and a Lewis acid catalyst (e.g., AlCl3) to produce 2-chloro-1-(4-bromophenyl)ethan-1-one, with high regioselectivity for the para position. tcd.ieuni-siegen.de

Reduction of Ketone: The ketone can be reduced to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH4).

Conversion to Thiol/Sulfide: The alcohol can be converted to a thiol or sulfide through a series of steps, for example, by conversion to a tosylate followed by substitution with a sulfur nucleophile.

Oxidation: The final step would be the selective oxidation of the sulfide to the sulfoxide.

This second pathway is more complex and involves more steps than the first, but it represents an alternative approach to constructing the target molecule.

Chirality and Stereochemical Aspects of 1 Bromo 4 2 Chloroethanesulfinyl Benzene

Stereogenicity at the Sulfur Center

The sulfur atom in 1-bromo-4-(2-chloroethanesulfinyl)benzene is a stereogenic center. This chirality arises because the sulfur atom is bonded to four different substituents: a 4-bromophenyl group, a 2-chloroethyl group, an oxygen atom, and a lone pair of electrons. The geometry around the sulfur atom is trigonal pyramidal, with the lone pair of electrons occupying one of the vertices of a tetrahedron. When the two organic residues attached to the sulfinyl group are dissimilar, as is the case here, the molecule is chiral and can exist as a pair of enantiomers.

The stereogenicity of the sulfur atom is a key feature of sulfoxides and is responsible for their optical activity. The presence of the chiral sulfur center profoundly influences the molecule's interaction with other chiral molecules and with plane-polarized light.

Diastereomeric Relationships and Separation Strategies

While this compound itself exists as a pair of enantiomers, if another chiral center were present in the molecule, it would lead to the formation of diastereomers. As it stands with a single stereocenter at the sulfur, the primary challenge is the separation of its enantiomers from a racemic mixture.

The separation of enantiomers of chiral sulfoxides is a well-established practice in organic chemistry. Common strategies include:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for resolving enantiomers of sulfoxides. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation. For instance, a recycle photoreactor system combining chiral HPLC with rapid photoracemization has been developed for the efficient deracemization of alkyl aryl sulfoxides nih.govacs.org.

Diastereomeric Crystallization: This classical method involves reacting the racemic sulfoxide (B87167) with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties, such as solubility, which can be exploited to separate them by fractional crystallization. After separation, the resolving agent can be chemically removed to yield the pure enantiomers.

The choice of separation strategy depends on various factors, including the scale of the separation and the physical properties of the specific sulfoxide.

Influence of Chiral Sulfoxides on Asymmetric Induction

Chiral sulfoxides are widely employed as chiral auxiliaries in asymmetric synthesis. The sulfinyl group can effectively control the stereochemical outcome of reactions at a proximal prochiral center. This ability stems from the well-defined stereochemistry and the steric and electronic properties of the sulfoxide group.

In a hypothetical scenario where this compound is used as a chiral auxiliary, the chiral sulfur center would influence the approach of a reagent to a reactive site within the molecule, leading to the preferential formation of one diastereomer over the other. This process, known as asymmetric induction, is a cornerstone of modern asymmetric synthesis, enabling the creation of enantiomerically enriched products wikipedia.org. The effectiveness of the asymmetric induction is dependent on the specific reaction conditions and the nature of the reactants involved.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 1-Bromo-4-(2-chloroethanesulfinyl)benzene. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular framework, stereochemistry, and dynamic behavior.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the chemical environment of each atom in the molecule.

The ¹H NMR spectrum is characterized by distinct signals for the aromatic and the aliphatic chloroethyl protons. The 1,4-disubstituted aromatic ring gives rise to a classic AA'BB' splitting pattern, which often appears as two distinct doublets. stackexchange.com The protons ortho to the electron-withdrawing sulfinyl group (H-2, H-6) are expected to be deshielded and resonate at a lower field compared to the protons ortho to the bromine atom (H-3, H-5). jove.com The aliphatic portion, the 2-chloroethyl group, presents two sets of signals corresponding to the two methylene (B1212753) (-CH₂-) groups. The protons on the carbon adjacent to the chiral sulfoxide (B87167) group (-S(O)CH₂-) are diastereotopic and are expected to appear as a complex multiplet further downfield due to the deshielding effect of the sulfoxide. nih.gov The protons on the carbon bonded to chlorine (-CH₂Cl) will also be downfield and will couple with the adjacent methylene protons, resulting in another multiplet.

The ¹³C NMR spectrum , typically recorded with proton decoupling, shows six unique signals, confirming the molecular asymmetry. Four signals correspond to the aromatic carbons. The carbon atom directly bonded to the sulfinyl group (C-1) and the carbon bonded to the bromine (C-4) are quaternary and their chemical shifts are heavily influenced by these substituents. organicchemistrydata.org The two chemically non-equivalent aromatic CH carbons (C-2/C-6 and C-3/C-5) can also be distinguished. In the aliphatic region, two signals are present for the -S(O)CH₂- and -CH₂Cl carbons. The carbon atom alpha to the sulfoxide group is typically observed in the 50-60 ppm range, while the carbon bearing the chlorine atom is found slightly more upfield. nih.gov

The following table provides predicted chemical shift values for this compound based on the analysis of analogous structures. jsynthchem.comrsc.orglibretexts.org

| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | |||

|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to -SO) | ~ 7.75 | d | ~ 8.5 |

| Ar-H (ortho to -Br) | ~ 7.65 | d | ~ 8.5 |

| -CH₂Cl | ~ 3.80 - 3.95 | m | - |

| -S(O)CH₂- | ~ 3.20 - 3.35 | m | - |

| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | |||

| Assignment | Chemical Shift (δ, ppm) | ||

| Ar-C (C-S) | ~ 146 | ||

| Ar-CH (ortho to -SO) | ~ 129 | ||

| Ar-CH (ortho to -Br) | ~ 125 | ||

| Ar-C (C-Br) | ~ 124 | ||

| -S(O)CH₂- | ~ 58 | ||

| -CH₂Cl | ~ 41 |

Two-dimensional NMR experiments are crucial for making unambiguous assignments and probing the molecule's spatial arrangement. weebly.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton coupling networks. A key cross-peak would be observed between the signals of the -S(O)CH₂- and -CH₂Cl protons, definitively establishing the connectivity of the 2-chloroethyl fragment. It would also show correlations between the adjacent protons on the aromatic ring. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It provides an unambiguous link between the ¹H and ¹³C assignments, for instance, confirming which proton multiplet corresponds to the -S(O)CH₂- carbon and which corresponds to the -CH₂Cl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space, typically within 5 Å, providing conformational insights. mdpi.com For this compound, NOESY could reveal correlations between the ortho-aromatic protons (H-2, H-6) and the protons of the methylene group adjacent to the sulfoxide. The presence and intensity of these cross-peaks would help determine the preferred rotational conformation of the aryl-sulfur bond. mdpi.com

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing deep insight into reaction kinetics and mechanisms. elsevierpure.com The synthesis of this compound typically involves the oxidation of its sulfide (B99878) precursor, 1-bromo-4-(2-chloroethanethio)benzene. chemaxon.com

This transformation can be conveniently monitored by ¹H NMR. nih.govchemaxon.com As the reaction proceeds, the signals corresponding to the methylene protons adjacent to the sulfur atom in the starting sulfide (typically around 3.2 ppm for Ar-S-CH₂-) would decrease in intensity. Concurrently, new signals corresponding to the methylene protons adjacent to the newly formed sulfoxide group (-S(O)CH₂-) would appear and grow in intensity at a downfield position (around 3.2-3.35 ppm, but distinct from the starting material). nih.gov By integrating the signals of the reactant and product over time, the reaction kinetics can be accurately determined. Furthermore, this method allows for the detection of any potential byproducts, such as the over-oxidation product, 1-bromo-4-(2-chloroethanesulfonyl)benzene (a sulfone), whose alpha-protons would appear at an even further downfield chemical shift. chemaxon.com

While solution-state NMR provides information on the averaged structure of a molecule, solid-state NMR (SSNMR) offers unique insights into the structure and dynamics in the crystalline state. nih.gov For a molecule containing heavy atoms like bromine and chlorine, SSNMR can be particularly informative.

SSNMR can differentiate between different crystalline forms (polymorphs) of the compound, which may have distinct physical properties. Moreover, by measuring NMR parameters that are averaged out in solution, such as chemical shift anisotropy (CSA) and quadrupolar coupling constants, SSNMR provides detailed information about the local electronic environment and molecular geometry in the solid phase. wiley.com

Specifically for organohalogen compounds, SSNMR experiments on quadrupolar nuclei like ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl are highly sensitive to the local symmetry and electric field gradient at the halogen nucleus. researchgate.net These parameters are profoundly affected by intermolecular interactions, such as halogen bonding (C-Br···O=S) or other non-covalent contacts within the crystal lattice, thus providing critical data for understanding the crystal packing arrangement. nih.govwiley.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

The electron ionization (EI) mass spectrum of this compound is expected to be complex but highly informative due to the presence of multiple characteristic functional groups.

Molecular Ion (M⁺•): A key feature is the distinctive isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in an approximate 1:1 ratio. Chlorine also has two isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), in an approximate 3:1 ratio. jove.com The combination of these isotopes will result in a characteristic cluster of peaks for the molecular ion at M⁺•, (M+2)⁺•, and (M+4)⁺•, immediately indicating the presence of one bromine and one chlorine atom.

Key Fragmentation Pathways: The molecular ion is energetically unstable and will break apart into smaller, more stable fragments. libretexts.orgchemguide.co.uk Common fragmentation pathways for this class of compounds include:

Rearrangement and Cleavage: Aryl sulfoxides are known to undergo rearrangement to a sulfenate ester ([Ar-O-S-R]⁺•), which can then fragment. rsc.orgresearchgate.net For this molecule, this could lead to the formation of a [BrC₆H₄O]⁺ fragment.

Cleavage of the Sulfinyl Group: Loss of the sulfinyl radical (•SO) or the entire chloroethanesulfinyl side chain.

Alpha-Cleavage: Cleavage of the C-S bond is a common pathway, potentially leading to a [BrC₆H₄S=O]⁺ ion. miamioh.edu

Halogen Loss: Loss of a bromine radical (•Br) or a chlorine radical (•Cl) from the molecular ion or subsequent fragments. libretexts.org

Side-Chain Fragmentation: Cleavage of the C-C bond in the ethyl group or loss of small neutral molecules like HCl or ethene (C₂H₄) via rearrangement. youtube.com The formation of the stable bromophenyl cation [BrC₆H₄]⁺ is also a likely event.

The following table details some of the plausible fragments for this compound.

| m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Fragment Ion Structure | Origin |

|---|---|---|

| 282 | [BrC₆H₄S(O)CH₂CH₂Cl]⁺• | Molecular Ion (M⁺•) |

| 247 | [BrC₆H₄S(O)CH₂CH₂]⁺ | Loss of •Cl |

| 219 | [BrC₆H₄S(O)]⁺ | Cleavage of S-CH₂ bond |

| 203 | [C₆H₄S(O)CH₂CH₂Cl]⁺ | Loss of •Br |

| 171 | [BrC₆H₄O]⁺ | Sulfoxide rearrangement and cleavage |

| 155 | [BrC₆H₄]⁺ | Cleavage of C-S bond |

| 63 | [CH₂CH₂Cl]⁺ | Cleavage of S-CH₂ bond |

An article on the spectroscopic and structural characterization of “this compound” cannot be generated as requested. Extensive searches for experimental data regarding this specific compound have yielded no results for the following required analytical methodologies:

High-Resolution Mass Spectrometry: No data is available to confirm the molecular formula.

X-ray Crystallography: No crystallographic studies have been found, and therefore information on its molecular and crystal structure, absolute and relative stereochemistry, and intermolecular interactions is not available.

Advanced Vibrational Spectroscopy (Infrared and Raman Spectroscopy): No published spectra for this compound could be located.

Without any specific research findings for "this compound," it is impossible to provide a scientifically accurate and detailed article that adheres to the provided outline. Information on related but different chemical compounds cannot be used as a substitute, as the instructions strictly require focusing solely on the specified compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely utilized computational method for studying the electronic structure and reactivity of organosulfur and halogenated molecules. numberanalytics.commdpi.com It offers a balance between accuracy and computational cost, making it suitable for a range of molecular investigations. researchgate.net

DFT calculations are instrumental in analyzing the intricate electronic landscape of molecules containing sulfoxide (B87167) and halogen functionalities. For 1-Bromo-4-(2-chloroethanesulfinyl)benzene, these calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the influence of substituents on the aromatic system.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. It is expected to show a region of high negative potential (red/yellow) around the sulfoxide oxygen atom due to its high electronegativity, indicating a prime site for electrophilic attack. The halogen atoms (bromine and chlorine) would also exhibit regions of negative electrostatic potential, while the hydrogen atoms of the benzene (B151609) ring would be areas of positive potential. mdpi.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability. For this compound, the HOMO is likely to be localized on the electron-rich benzene ring and the sulfur atom, while the LUMO may be distributed over the aromatic ring and the sulfinyl group.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge transfer interactions between different parts of the molecule. It can quantify the delocalization of electron density from the lone pairs of the oxygen and halogen atoms to the antibonding orbitals of the benzene ring, providing insight into the stability conferred by these interactions. researchgate.net

DFT is a cornerstone for investigating reaction pathways and determining the energetics of chemical transformations. researchgate.net For this compound, this could involve studying its synthesis, such as the oxidation of the corresponding sulfide (B99878), or its subsequent reactions.

Computational studies can map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. researchgate.net For instance, in the oxidation of a sulfide to a sulfoxide, DFT calculations can model the interaction with an oxidizing agent, calculate the activation energy barrier by locating the transition state, and thus predict the reaction's feasibility and kinetics. researchgate.net This approach helps in understanding the selectivity of such oxidations and avoiding over-oxidation to the corresponding sulfone. researchgate.netresearchgate.net

The flexibility of the 2-chloroethanesulfinyl side chain allows the molecule to adopt various spatial arrangements or conformations. DFT calculations can be used to perform a systematic scan of the potential energy surface by rotating key dihedral angles, such as the C(aryl)-S bond and the S-C(ethyl) bond.

This analysis identifies the most stable conformations (energy minima) and the energy barriers to rotation between them. The results can reveal whether certain conformations are preferred due to stabilizing intramolecular interactions or are disfavored because of steric hindrance.

Below is an illustrative table showing how the relative energies of different conformers could be presented.

| Conformer | C(aryl)-S-C-C Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti | 180 | 0.00 | 75.3 |

| Gauche 1 | 60 | 1.15 | 12.35 |

| Gauche 2 | -60 | 1.15 | 12.35 |

Note: The data in this table is hypothetical and serves to illustrate the output of a typical conformational analysis.

DFT calculations can accurately predict various spectroscopic properties, providing a powerful tool for structure verification when compared with experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. liverpool.ac.uk

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, one can calculate the theoretical ¹H and ¹³C NMR spectra of this compound. liverpool.ac.uk Discrepancies between calculated and experimental shifts can help refine the proposed structure or identify the dominant conformation in solution.

The following table demonstrates a typical comparison between predicted and experimental ¹H NMR chemical shifts.

| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Aromatic H (ortho to S) | 7.65 | 7.62 |

| Aromatic H (ortho to Br) | 7.58 | 7.55 |

| -S-CH₂- | 3.20 | 3.18 |

| -CH₂-Cl | 3.85 | 3.81 |

Note: The data presented is illustrative and not based on experimental results for this specific compound.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com

For this compound, MD simulations can be used to explore its conformational dynamics in a solvent, mimicking solution-phase conditions. rsc.orgaip.org An all-atom force field, which defines the potential energy of the system, is used to describe the intramolecular and intermolecular interactions. rsc.org

An MD simulation would reveal:

Flexibility: The simulation would show the range of motion of the 2-chloroethanesulfinyl side chain, highlighting its flexibility.

Conformational Transitions: It can capture the transitions between different stable conformations identified by DFT, providing rates for these interconversions.

Solvent Interactions: The simulation explicitly models the interactions between the solute and solvent molecules, showing how solvent shells form around different parts of the molecule, such as the polar sulfoxide group and the hydrophobic aromatic ring. This is crucial for understanding properties like solubility. mdpi.com

By analyzing the trajectory from an MD simulation, researchers can understand the dynamic equilibrium of different conformers and how the molecular shape fluctuates, which is essential for its function and interaction with other molecules. numberanalytics.com

Intermolecular Interactions in Solution or Solid State

The intermolecular interactions of this compound in solution or the solid state are dictated by the various functional groups present in the molecule: the sulfoxide group, the brominated aromatic ring, and the chloroethyl chain. While specific crystallographic or solution-state studies on this compound are not prevalent in the literature, its behavior can be inferred from studies on analogous molecules containing these moieties.

The sulfinyl group is a primary site for strong intermolecular interactions. The bond between the sulfur and oxygen atoms is highly polarized, with a significant negative charge on the oxygen atom, making it a potent hydrogen bond acceptor. nih.govwikipedia.org In solution, particularly with protic solvents, the sulfoxide oxygen can form strong hydrogen bonds. mdpi.com In the solid state or in aprotic solutions, sulfoxides engage in dipole-dipole interactions, often leading to head-to-tail ordering or antiparallel alignment of the S=O dipoles. nih.govacs.orgacs.org

Furthermore, the sulfur atom of the sulfinyl group, being a soft lone pair donor, can participate in various noncovalent interactions. nih.gov These include chalcogen bonds (S···O) and other dipole-dipole contacts (S···N), which can be significant in determining crystal packing. acs.org The combination of a highly polar S=O group and a lone pair on the sulfur atom allows sulfoxides to solvate a wide range of chemical species. nih.gov Weak hydrogen bonds involving the methyl or methylene (B1212753) groups adjacent to the sulfoxide are also observed, though these are generally weaker electrostatic interactions facilitated by the high molecular dipole. acs.org

The table below summarizes the potential intermolecular interactions involving the sulfinyl group of this compound.

| Interacting Group | Type of Interaction | Description | Potential Significance |

|---|---|---|---|

| Sulfinyl Oxygen (S=O) | Hydrogen Bonding | Acts as a strong hydrogen bond acceptor with donor groups (e.g., -OH, -NH). mdpi.com | Dominant interaction in protic solvents, influencing solubility and solvation. |

| Sulfinyl Group (S=O) | Dipole-Dipole Interactions | Alignment of S=O dipoles (e.g., antiparallel) in solid state or aprotic solutions. nih.govacs.org | Key factor in crystal lattice energy and molecular self-assembly. |

| Sulfinyl Sulfur (S) | Chalcogen Bonding | The sulfur atom can interact with nucleophilic atoms like oxygen (S···O). acs.org | Contributes to the stability of crystal structures. |

| Alkyl Protons (adjacent to S=O) | Weak C-H···O Hydrogen Bonds | Weak electrostatic interactions between protons on the ethyl chain and oxygen atoms on adjacent molecules. acs.org | Fine-tunes molecular packing and conformation. |

Diffusion and Transport Phenomena of Organosulfur Compounds in Various Media

The diffusion and transport of organosulfur compounds like this compound are critical in various contexts, from environmental fate to industrial processes. The movement of such molecules is governed by Fick's laws of diffusion, where the diffusion coefficient (D) quantifies the rate of transport driven by a concentration gradient. comsol.com

The diffusion coefficient is influenced by several factors, including the properties of the diffusing molecule (solute), the properties of the medium (solvent), and temperature. Typical diffusion coefficients for organic molecules in aqueous solutions are in the range of 10⁻¹⁰ to 10⁻⁹ m²/s, which is significantly slower than in the gas phase. comsol.com

For organosulfur compounds, specific factors influencing their transport include:

Molecular Size and Shape: Larger molecules generally diffuse more slowly. The diffusion of thiophene, benzothiophene, and dibenzothiophene (B1670422) in porous solids shows a clear dependence on molecular size. researchgate.net

Intermolecular Forces: Strong interactions between the solute and the solvent, such as the hydrogen bonding potential of the sulfoxide group, can impede diffusion.

Medium Properties: In porous media, diffusion is hindered by the structure of the pores. The process can be complex, involving concurrent pore diffusion and surface diffusion. researchgate.net The tortuosity of the porous medium, which is the ratio of the actual distance a molecule travels to the straight-line distance, significantly affects the diffusion rate. comsol.com

Temperature: An increase in temperature generally leads to a linear increase in the diffusion coefficient as it provides molecules with more kinetic energy. researchgate.netresearchgate.net

A molecular dynamics study on the diffusion of organosulfur compounds in silica (B1680970) pores found that the widely used Knudsen diffusion model could overestimate pore diffusion significantly, highlighting the importance of accounting for molecular interactions and size effects in predictive models. researchgate.net

| Factor | Effect on Diffusion Rate | Rationale |

|---|---|---|

| Increasing Molecular Weight/Size | Decrease | Larger molecules experience greater viscous drag and steric hindrance. researchgate.net |

| Increasing Temperature | Increase | Higher kinetic energy overcomes intermolecular forces and viscous drag more easily. researchgate.net |

| Strong Solute-Solvent Interactions | Decrease | Interactions like hydrogen bonding effectively increase the hydrodynamic radius of the diffusing species. |

| Porous Medium | Decrease | The path of diffusion is constrained and tortuous, and interactions with pore walls slow down the molecule. comsol.com |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Descriptors for Sulfoxide-Containing Compounds

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.gov This is achieved by using numerical values known as molecular descriptors, which encode different aspects of a molecule's structure. ucsb.edu

For sulfoxide-containing compounds like this compound, a variety of descriptors can be calculated to predict properties such as solubility, reactivity, or biological interactions. These descriptors fall into several categories. nih.govucsb.edu

Constitutional Descriptors (1D): These are the simplest descriptors, derived from the molecular formula. They include molecular weight, atom counts, bond counts, and the number of specific functional groups.

Topological Descriptors (2D): These numerical indices are derived from the 2D representation of the molecule (the molecular graph). They describe molecular size, shape, and branching.

Geometrical Descriptors (3D): These require the 3D coordinates of the atoms and describe the spatial arrangement of the molecule, including molecular surface area and volume.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, polarizability, and energies of frontier molecular orbitals (HOMO and LUMO). ucsb.edu For halogenated compounds, descriptors like the number of chlorine atoms (NCl) and HOMO/LUMO energies have been shown to be critical in predicting properties. nih.gov

Hydrophobic Descriptors: The most common is the logarithm of the octanol-water partition coefficient (logP), which describes the lipophilicity of a molecule and is crucial for predicting its behavior in biological systems.

The table below lists key QSAR/QSPR descriptors relevant for a molecule with the structural features of this compound.

| Descriptor Class | Specific Descriptor Example | Information Encoded | Relevance to the Compound |

|---|---|---|---|

| Constitutional | Molecular Weight (MW) | The mass of the molecule. | Influences transport properties and steric interactions. |

| Topological | Wiener Index | Describes molecular branching and compactness. | Correlates with physicochemical properties like boiling point. |

| Geometrical | Van der Waals Volume | The volume occupied by the molecule. | Important for modeling steric fit in receptor binding. |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. | Crucial due to the highly polar sulfoxide and halogen groups. |

| Electronic | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons. ucsb.edu | Predicts chemical reactivity and potential for charge-transfer interactions. |

| Hydrophobic | logP | The ratio of a compound's concentration in octanol (B41247) vs. water. | Key predictor of membrane permeability and bioavailability. |

Theoretical Studies of Halogen Bonding and Other Non-Covalent Interactions

The presence of both bromine and chlorine atoms on this compound makes halogen bonding a significant potential non-covalent interaction. A halogen bond is a net attractive interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic region on another molecule. researchgate.netnih.gov

The σ-hole is a region of positive electrostatic potential located on the outer surface of the halogen atom, along the extension of the R-X covalent bond (where R is carbon and X is the halogen). nih.gov The strength of the halogen bond is tunable and depends on several factors:

The Halogen Atom: The strength of the σ-hole, and thus the halogen bond, increases with the polarizability of the halogen atom. The general trend for halogen bond donor strength is I > Br > Cl > F. nih.govnih.gov Therefore, the bromine atom on the benzene ring would be expected to form stronger halogen bonds than the chlorine atom on the ethyl side chain.

The R Group: Electron-withdrawing groups attached to the carbon bearing the halogen enhance the positive character of the σ-hole, strengthening the halogen bond. researchgate.net The sp²-hybridized carbon of the benzene ring makes the aryl bromine a better halogen bond donor than the sp³-hybridized carbon attached to the chlorine.

The Halogen Bond Acceptor: The strength of the interaction also depends on the nucleophilicity of the acceptor (e.g., a lone pair on an oxygen or nitrogen atom).

In the context of this compound, both the bromine and chlorine atoms can act as halogen bond donors. The highly electronegative oxygen of the sulfoxide group within the same or a neighboring molecule could act as a potent halogen bond acceptor. researchgate.net

Beyond halogen bonding, the molecule can engage in a spectrum of other non-covalent interactions. The aromatic ring is capable of participating in π-π stacking interactions with other aromatic systems and C-H···π interactions. The sulfur atom itself is highly polarizable and can be involved in sulfur-π interactions and dispersion forces, which are significant contributors to molecular recognition and protein stability. nih.govrsc.org Theoretical studies show that electrostatic and dispersion forces are often the dominant components of non-covalent interactions involving sulfur. nih.gov

The following table summarizes the key non-covalent interactions theoretically possible for this compound.

| Interaction Type | Donor Group | Acceptor Group | Relative Strength & Characteristics |

|---|---|---|---|

| Halogen Bonding | Aryl Bromine (C-Br) | Nucleophiles (e.g., O, N) | Stronger than C-Cl. Highly directional due to the σ-hole. nih.govnih.gov |

| Halogen Bonding | Alkyl Chlorine (C-Cl) | Nucleophiles (e.g., O, N) | Weaker than C-Br. Still a significant directional interaction. nih.gov |

| Hydrogen Bonding | Protic Solvent/Molecule (e.g., H-O) | Sulfoxide Oxygen (S=O) | Strong, dominant interaction in many environments. mdpi.com |

| π-π Stacking | Benzene Ring | Another Aromatic Ring | Involves dispersion and electrostatic interactions; influences packing in the solid state. |

| Sulfur-π Interactions | Sulfur Atom | Aromatic Ring | Can be favorable and contributes to conformational stability. nih.govrsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.